molecular formula C19H23NO4 B12671496 (5alpha,6alpha)-4,5-Epoxy-6-hydroxy-17-methylmorphinan-3-yl acetate CAS No. 58752-60-6

(5alpha,6alpha)-4,5-Epoxy-6-hydroxy-17-methylmorphinan-3-yl acetate

Cat. No.: B12671496
CAS No.: 58752-60-6
M. Wt: 329.4 g/mol
InChI Key: KEJODKYTBSFQKS-LEPYJNQMSA-N
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Description

(5alpha,6alpha)-4,5-Epoxy-6-hydroxy-17-methylmorphinan-3-yl acetate is a complex organic compound belonging to the morphinan class of chemicals It is characterized by its unique structure, which includes an epoxy group, a hydroxyl group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5alpha,6alpha)-4,5-Epoxy-6-hydroxy-17-methylmorphinan-3-yl acetate typically involves multiple steps, starting from simpler morphinan derivatives. The process often includes:

    Epoxidation: Introduction of the epoxy group through the reaction of a double bond with an oxidizing agent.

    Hydroxylation: Addition of a hydroxyl group, usually via hydrolysis or direct oxidation.

    Acetylation: Formation of the acetate ester by reacting the hydroxyl group with acetic anhydride or acetyl chloride under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques like chromatography and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(5alpha,6alpha)-4,5-Epoxy-6-hydroxy-17-methylmorphinan-3-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the epoxy group to a diol.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Acidic Conditions: Hydrochloric acid, sulfuric acid for acetylation.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Diols.

    Substitution Products: Various esters and ethers.

Scientific Research Applications

(5alpha,6alpha)-4,5-Epoxy-6-hydroxy-17-methylmorphinan-3-yl acetate is extensively studied for its applications in:

    Chemistry: Used as a precursor in the synthesis of more complex morphinan derivatives.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of pharmaceuticals and biochemical assays.

Mechanism of Action

The compound exerts its effects primarily through interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to analgesic effects. The molecular targets include mu, delta, and kappa opioid receptors, and the pathways involved are related to the inhibition of neurotransmitter release and modulation of pain signals.

Comparison with Similar Compounds

Similar Compounds

    Codeine: Another morphinan derivative with similar analgesic properties.

    Morphine: A well-known opioid with a similar structure but different functional groups.

    Oxycodone: A semi-synthetic opioid with comparable pharmacological effects.

Uniqueness

(5alpha,6alpha)-4,5-Epoxy-6-hydroxy-17-methylmorphinan-3-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and pharmacological properties. Its epoxy and acetate groups differentiate it from other morphinan derivatives, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

58752-60-6

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate

InChI

InChI=1S/C19H23NO4/c1-10(21)23-15-6-3-11-9-13-12-4-5-14(22)18-19(12,7-8-20(13)2)16(11)17(15)24-18/h3,6,12-14,18,22H,4-5,7-9H2,1-2H3/t12-,13+,14-,18-,19-/m0/s1

InChI Key

KEJODKYTBSFQKS-LEPYJNQMSA-N

Isomeric SMILES

CC(=O)OC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)[C@H](CC5)O)C=C1

Canonical SMILES

CC(=O)OC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(CC5)O)C=C1

Origin of Product

United States

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